molecular formula C26H21NO5 B2693641 8-benzoyl-6-[(2-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one CAS No. 866727-34-6

8-benzoyl-6-[(2-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one

Cat. No.: B2693641
CAS No.: 866727-34-6
M. Wt: 427.456
InChI Key: IOXPXJKBLNMNBB-UHFFFAOYSA-N
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Description

8-benzoyl-6-[(2-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one is a complex organic compound with a unique structure that includes a quinoline core, a dioxin ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-benzoyl-6-[(2-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one typically involves multiple steps, including cyclization, functional group transformations, and coupling reactions. One common method involves the use of the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

8-benzoyl-6-[(2-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce functional groups, such as ketones to alcohols.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halides and nucleophiles, such as sodium iodide (NaI) and potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce quinoline derivatives with additional oxygen-containing functional groups, while reduction can yield alcohols or amines.

Scientific Research Applications

8-benzoyl-6-[(2-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a fluorescent probe for biological imaging.

    Medicine: It could be investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 8-benzoyl-6-[(2-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one depends on its specific application. For example, if it is used as a fluorescent probe, its mechanism of action would involve the absorption and emission of light at specific wavelengths. If it is investigated for therapeutic properties, its mechanism of action would involve interactions with molecular targets, such as enzymes or receptors, and modulation of specific biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-benzoyl-6-[(2-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one is unique due to its specific combination of functional groups and its potential applications. Its structure allows for a variety of chemical modifications, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

8-benzoyl-6-[(2-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21NO5/c1-30-22-10-6-5-9-18(22)15-27-16-20(25(28)17-7-3-2-4-8-17)26(29)19-13-23-24(14-21(19)27)32-12-11-31-23/h2-10,13-14,16H,11-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXPXJKBLNMNBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C=C(C(=O)C3=CC4=C(C=C32)OCCO4)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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